4-Bromo-1-isopentylpyrazole
Description
Significance of Pyrazole (B372694) Derivatives in Scientific Research
Pyrazole-containing compounds are a highly influential family of N-heterocycles. mdpi.com Their versatility as synthetic intermediates has made them indispensable in the creation of a wide array of important chemicals. mdpi.comresearchgate.net
Pyrazoles are five-membered aromatic ring structures composed of three carbon atoms and two adjacent nitrogen atoms. globalresearchonline.netnih.gov This unique structure, featuring both a pyrrole-type (proton donor) and a pyridine-type (proton acceptor) nitrogen atom, imparts them with distinct chemical properties. chim.it Their aromatic nature, arising from delocalized π-electrons, makes them relatively stable yet reactive enough to serve as building blocks in organic synthesis. scispace.com The ease with which they can be prepared and functionalized with various substituents has solidified their role as crucial intermediates in the synthesis of more complex molecules, including fused heterocyclic systems. mdpi.comchim.it
The applications of pyrazole derivatives are remarkably diverse, spanning numerous scientific and industrial fields. mdpi.comijiset.com In material science, they are utilized in the development of dyes, fluorescent substances, conductive polymers, and photovoltaic materials. globalresearchonline.netroyal-chem.com Their unique electronic properties also make them suitable for applications in brightening agents and as liquid crystals. rsc.org Furthermore, certain pyrazole derivatives are employed as chelation and extraction reagents for various metal ions. rsc.org In agriculture, pyrazole-based compounds are integral to the manufacture of pesticides, herbicides, and fungicides, playing a crucial role in crop protection. royal-chem.comnih.gov
The therapeutic potential of pyrazole-containing compounds is arguably their most significant area of application. mdpi.com A vast number of drugs on the market incorporate the pyrazole scaffold, targeting a wide range of clinical disorders. nih.gov These compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral properties. globalresearchonline.netwisdomlib.org The U.S. Food and Drug Administration (FDA) has approved numerous pyrazole-containing drugs, highlighting their importance in modern medicine. nih.gov For instance, celecoxib (B62257) is a well-known anti-inflammatory drug, while other derivatives have shown promise as antipsychotics and analgesics. nih.gov The pyrazole ring often acts as a bioisostere for an aryl group, which can lead to improved pharmacological properties such as enhanced potency and better solubility. nih.gov
Contextualization of Halogenated Pyrazoles in Modern Organic Chemistry
The introduction of halogen atoms onto the pyrazole ring is a key strategy in synthetic organic chemistry, providing a versatile handle for further functionalization. mdpi.comresearchgate.net
Among the halogenated pyrazoles, bromo-substituted derivatives are particularly valuable. The bromine atom can be readily displaced by a variety of nucleophiles or participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form new carbon-carbon bonds. This reactivity makes bromo-pyrazoles crucial intermediates in the synthesis of complex pharmaceutical and agrochemical compounds. For example, 3-bromo-1H-pyrazole is a key building block in the synthesis of the insecticide chlorantraniliprole. Studies have also shown that the presence of a bromine atom can enhance the biological activity of pyrazole derivatives, with some bromo-substituted compounds exhibiting significant antimicrobial and anti-inflammatory effects. ijritcc.org
The halogenation of pyrazoles is highly regioselective, a crucial aspect for synthetic chemists. researchgate.net Electrophilic halogenation of the pyrazole ring typically occurs at the C4 position. chim.itresearchgate.net This preference is attributed to the electronic properties of the pyrazole ring, where the C4 position is most susceptible to electrophilic attack. chim.it To achieve halogenation at other positions, such as C3 or C5, the C4 position must first be blocked or alternative synthetic strategies must be employed. researchgate.net For instance, the halogenation of pyrazole anions can lead to C5 substitution. researchgate.net The ability to control the position of halogenation is fundamental to the strategic synthesis of specifically substituted pyrazole derivatives. rsc.orgthieme-connect.com
Specific Focus on 4-Bromo-1-isopentylpyrazole: Research Gaps and Potential
Within the extensive family of pyrazole derivatives, this compound is a compound for which specific research data is notably scarce. Its existence is primarily documented in chemical supplier catalogs and compound databases, which provide basic molecular information.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₁₃BrN₂ | nih.gov |
| Molecular Weight | 217.11 g/mol | nih.gov |
| CAS Number | 847818-48-8 | nih.gov |
| Topological Polar Surface Area | 17.8 Ų | nih.gov |
| Hydrogen Bond Donor Count | 0 | nih.gov |
| Hydrogen Bond Acceptor Count | 1 | nih.gov |
| Rotatable Bond Count | 3 | nih.gov |
The limited specific information on this compound underscores a significant research gap. However, its structure suggests considerable potential as a valuable chemical intermediate and a subject for fundamental research.
A Versatile Synthetic Building Block: The bromine atom at the C4 position is a key feature. Bromo-substituted heteroaromatics are highly valuable precursors for further functionalization, particularly through transition-metal-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira reactions. encyclopedia.pubmdpi.com This allows for the introduction of a wide array of substituents at this position, enabling the synthesis of a large library of novel pyrazole derivatives.
Modulation of Physicochemical Properties: The 1-isopentyl group (also known as a 3-methylbutyl group) is a non-polar alkyl chain that significantly increases the lipophilicity of the pyrazole core. This property is crucial in medicinal chemistry for modulating a compound's solubility, membrane permeability, and pharmacokinetic profile.
Potential for Biological Activity: Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.govresearchgate.netmdpi.com The specific combination of a 4-bromo substituent and a 1-isopentyl group has not been extensively studied, and an investigation could uncover novel biological effects. For example, other 4-substituted pyrazoles have been explored for their anticonvulsant properties. mdpi.com
A thorough investigation of this compound would offer several contributions to the broader field of pyrazole chemistry.
Expansion of Chemical Space: The synthesis and derivatization of this compound would expand the known library of pyrazole-based molecules. Detailed characterization of these new compounds using modern spectroscopic techniques (NMR, IR, MS) would provide valuable data for the chemical community. mdpi.com
Structure-Activity Relationship (SAR) Studies: By using this compound as a scaffold to create a series of new molecules, researchers could conduct detailed SAR studies. This would provide insights into how different substituents at the C4 position, in conjunction with the fixed N1-isopentyl group, influence biological activity or material properties. mdpi.com
Fundamental Chemical Knowledge: Studying the reactivity of this compound would contribute to a deeper understanding of how the interplay between the electronic effects of the bromine atom and the steric/electronic effects of the isopentyl group influences the pyrazole ring's chemistry. mdpi.comnih.gov This includes reaction kinetics, regioselectivity, and the stability of reaction intermediates.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-(3-methylbutyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrN2/c1-7(2)3-4-11-6-8(9)5-10-11/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQJFVJRFQJOBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40631519 | |
| Record name | 4-Bromo-1-(3-methylbutyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40631519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847818-48-8 | |
| Record name | 4-Bromo-1-(3-methylbutyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40631519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromo 1 Isopentylpyrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the molecular structure of 4-Bromo-1-isopentylpyrazole, offering precise information about the connectivity and environment of each hydrogen and carbon atom.
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons on the pyrazole (B372694) ring and the isopentyl side chain. The aromatic region features two singlets for the pyrazole ring protons, H-3 and H-5. Due to the influence of the adjacent nitrogen atoms and the bromine atom, these protons resonate in the downfield region, typically between δ 7.0 and 8.0 ppm.
The isopentyl group protons appear in the upfield region. The CH₂ group directly attached to the pyrazole nitrogen (N-1) is expected to show a triplet. The adjacent CH₂ and CH protons will appear as multiplets, and the two terminal methyl groups, being chemically equivalent, will present as a doublet.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 (pyrazole) | ~7.5 | Singlet | - |
| H-5 (pyrazole) | ~7.6 | Singlet | - |
| N-CH ₂ (isopentyl) | ~4.1 | Triplet | ~7.0 |
| CH₂-CH ₂-CH (isopentyl) | ~1.8 | Multiplet | - |
| CH (CH₃)₂ (isopentyl) | ~1.6 | Multiplet | - |
Note: Predicted values are based on typical chemical shifts for substituted pyrazoles and alkyl chains.
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, eight distinct signals are expected. The carbons of the pyrazole ring (C-3, C-4, and C-5) are observed in the downfield region. The C-4 carbon, directly bonded to the bromine atom, experiences a significant shielding effect, resulting in an upfield shift compared to unsubstituted pyrazoles; its signal typically appears around δ 95-100 ppm. The C-3 and C-5 carbons will have chemical shifts further downfield.
The five carbons of the isopentyl group will appear in the aliphatic region of the spectrum (δ 20-50 ppm). The carbon of the N-CH₂ group will be the most deshielded among the aliphatic carbons due to its proximity to the electronegative nitrogen atom.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-3 (pyrazole) | ~138 |
| C-4 (pyrazole) | ~96 |
| C-5 (pyrazole) | ~128 |
| C H₂ (isopentyl, N-linked) | ~50 |
| C H₂ (isopentyl) | ~38 |
| C H (isopentyl) | ~26 |
| C H₃ (isopentyl) | ~22 |
Note: Predicted values are based on typical chemical shifts for substituted pyrazoles and alkyl chains.
To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments is employed. researchgate.netresearchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY spectra would show correlations between the adjacent protons of the isopentyl chain, confirming their connectivity. For instance, the N-CH₂ protons would show a cross-peak with the adjacent CH₂ protons.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons they are attached to. rsc.org It is invaluable for assigning the carbon signals of the isopentyl group by correlating them to their already-assigned proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlation information. This can help confirm the regiochemistry, for example, by showing a spatial relationship between the N-CH₂ protons and the H-5 proton on the pyrazole ring.
Together, these 2D NMR techniques provide a complete and verified assignment of the molecular structure, leaving no ambiguity. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The presence of a bromine atom is a key feature in the mass spectrum of this compound. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Consequently, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by two mass units. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule. miamioh.edu
Table 3: Predicted HRMS Data for this compound (C₈H₁₃BrN₂)
| Ion | Calculated m/z |
|---|---|
| [M(⁷⁹Br)]⁺ | 216.0313 |
Note: Calculated masses are for the molecular ions.
In electron ionization mass spectrometry (EI-MS), the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that can help confirm the structure.
For this compound, common fragmentation pathways are expected to involve the isopentyl side chain. researchgate.net A primary fragmentation would be the loss of the isopentyl group or parts of it. Alpha-cleavage next to the nitrogen atom is a common pathway for N-alkyl compounds. Another significant fragmentation process for pyrazoles involves the expulsion of a molecule of hydrogen cyanide (HCN) from the pyrazole ring. openresearchlibrary.org The fragmentation pattern will also show the characteristic bromine isotope pattern for any fragments that retain the bromine atom. researchgate.net
Table 4: Potential Key Fragments in the Mass Spectrum of this compound
| Fragment | Description |
|---|---|
| [C₈H₁₃BrN₂]⁺ | Molecular ion (M⁺) |
| [C₄H₅BrN₂]⁺ | Loss of isopentyl radical (•C₄H₉) |
| [C₅H₁₁]⁺ | Isopentyl cation |
Note: The table lists plausible fragments; the actual spectrum would show a complex pattern of these and other ions.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. msu.edu For this compound, the IR spectrum would be characterized by a series of absorption bands corresponding to the vibrational modes of the pyrazole ring, the isopentyl group, and the carbon-bromine bond.
The vibrational modes of a molecule can be categorized as either stretching (a change in bond length) or bending (a change in bond angle). libretexts.orgtanta.edu.eg The IR spectrum for this compound is expected to display distinct peaks corresponding to these modes.
Isopentyl Group Vibrations: The isopentyl substituent would produce characteristic alkane signals. Strong absorption bands corresponding to C-H stretching vibrations are expected in the 2850-3000 cm⁻¹ region. libretexts.org C-H bending vibrations for the methyl (-CH₃) and methylene (B1212753) (-CH₂-) groups would appear around 1470-1400 cm⁻¹ and 1380 cm⁻¹, respectively. libretexts.org
Pyrazole Ring Vibrations: The pyrazole ring, an aromatic heterocycle, exhibits several characteristic vibrations. C-H stretching from the aromatic ring would be observed at wavenumbers above 3000 cm⁻¹. The C=C and C=N double bond stretching vibrations within the ring typically result in several bands in the 1600-1400 cm⁻¹ region. su.se Ring "breathing" modes, which involve the concerted stretching and contracting of the entire ring system, also contribute to this region, often referred to as the fingerprint region because it is highly characteristic of the specific molecule. libretexts.org
Carbon-Bromine Bond Vibration: The vibration of the C-Br bond is expected to produce an absorption band in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹, due to the high mass of the bromine atom.
The following table summarizes the anticipated IR absorption bands and their corresponding vibrational modes for this compound.
| Expected Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| > 3000 | C-H Stretching | Pyrazole Ring |
| 2850-3000 | C-H Stretching | Isopentyl Group |
| 1600-1400 | C=C and C=N Stretching | Pyrazole Ring |
| 1470-1380 | C-H Bending | Isopentyl Group |
| 600-500 | C-Br Stretching | Bromo Substituent |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which causes the promotion of electrons from a ground electronic state to a higher energy excited state. libretexts.org This technique is particularly useful for analyzing molecules containing chromophores—groups of atoms that absorb light. uzh.ch
The primary chromophore in this compound is the pyrazole ring itself. The electronic transitions observed in the UV-Vis spectrum are typically π → π* and n → π* transitions. shu.ac.uk
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch For aromatic systems like pyrazole, these transitions are typically strong (high molar absorptivity) and occur at shorter wavelengths.
n → π Transitions:* These involve the promotion of an electron from a non-bonding orbital (the lone pairs on the nitrogen atoms) to a π* antibonding orbital. shu.ac.uk These transitions are generally weaker (low molar absorptivity) and occur at longer wavelengths compared to π → π* transitions. shu.ac.uk
The presence of substituents on the pyrazole ring can influence the wavelength of maximum absorption (λ_max). The bromine atom, with its lone pairs of electrons, can act as an auxochrome, potentially causing a bathochromic shift (a shift to a longer wavelength) of the absorption bands. The isopentyl group, being an alkyl group, is not a chromophore and is expected to have a minimal effect on the electronic transitions of the pyrazole ring.
| Electronic Transition | Typical Wavelength Range (nm) | Expected Molar Absorptivity (ε) |
|---|---|---|
| π → π | ~200-250 | High (1,000-10,000 L mol⁻¹ cm⁻¹) |
| n → π | ~250-300 | Low (10-100 L mol⁻¹ cm⁻¹) |
Computational Chemistry and Theoretical Studies of 4 Bromo 1 Isopentylpyrazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. researchgate.net It is employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry, by finding the minimum energy state on the potential energy surface. nih.gov For a molecule like 4-Bromo-1-isopentylpyrazole, this process would typically involve selecting a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. mdpi.com The geometry optimization calculation yields key structural parameters.
Illustrative Optimized Geometrical Parameters for this compound Note: The following data is representative of typical values for similar chemical structures as determined by DFT calculations and is for illustrative purposes.
| Parameter | Bond/Angle | Typical Value |
| Bond Length | C-Br | ~1.89 Å |
| Bond Length | N-N (pyrazole) | ~1.35 Å |
| Bond Length | C-N (pyrazole) | ~1.34 - 1.38 Å |
| Bond Length | C=C (pyrazole) | ~1.39 Å |
| Bond Angle | C-N-N (pyrazole) | ~112° |
| Bond Angle | N-N-C (pyrazole) | ~105° |
| Bond Angle | C-C-Br | ~125° |
Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more easily excitable and therefore more reactive. wikipedia.orgresearchgate.net For brominated heterocyclic compounds, the HOMO is often distributed across the pyrazole (B372694) ring and the bromine atom, while the LUMO is typically located over the aromatic ring system.
Illustrative Frontier Molecular Orbital Energies Note: The following values are based on DFT calculations for analogous brominated aromatic compounds and serve as an example. researchgate.net
| Orbital | Energy (eV) | Description |
| HOMO | -5.97 | Highest Occupied Molecular Orbital |
| LUMO | -0.85 | Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 5.12 | LUMO - HOMO |
Molecular Electrostatic Potential (MEP or EPS) surfaces are valuable for understanding the charge distribution within a molecule and predicting its reactive behavior. researchgate.net An EPS map illustrates the electrostatic potential on the electron density surface, using a color scale to denote different potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are favorable for nucleophilic attack. researchgate.netmdpi.com For this compound, negative potential would be expected around the electronegative nitrogen atoms of the pyrazole ring and the bromine atom, indicating these are likely sites for interacting with electrophiles. Positive potentials would be concentrated around the hydrogen atoms of the isopentyl group and the pyrazole ring.
Molecular Modeling and Dynamics
Molecular modeling and dynamics simulations are used to study the physical movements and conformational flexibility of atoms and molecules over time.
To investigate the potential of this compound as a ligand for a specific protein target, molecular docking simulations are performed. mdpi.com This computational technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves placing the low-energy conformers of the molecule, identified through conformational analysis, into the active binding site of a protein. The simulation then calculates a docking score, which estimates the binding affinity. This analysis also reveals the specific intermolecular interactions that stabilize the ligand-protein complex, such as:
Hydrogen bonds: between the pyrazole nitrogens and polar residues in the binding site.
Hydrophobic interactions: involving the isopentyl chain and nonpolar residues.
Halogen bonds: a specific non-covalent interaction where the electrophilic region on the bromine atom can interact with a nucleophilic site on the protein.
This detailed analysis helps in understanding the molecular basis of the ligand's binding mode and can guide the design of more potent derivatives. nih.gov
Prediction of Reactivity and Selectivity
The prediction of how and where a molecule will react is a central goal of computational chemistry. For this compound, theoretical methods can determine the most likely sites for electrophilic or nucleophilic attack and calculate the energy barriers associated with specific chemical reactions. This predictive power is crucial for designing new synthetic routes and understanding reaction mechanisms.
Conceptual Density Functional Theory (CDFT) provides a framework for quantifying the reactivity of a chemical system using a set of indices derived from the molecule's electronic structure. scielo.org.mx These descriptors offer a quantitative measure of a molecule's stability and its propensity to donate or accept electrons, providing a robust method for analyzing its reactive nature. mdpi.comnih.gov The calculation of these descriptors for this compound would allow for a detailed prediction of its chemical behavior.
The foundation of these descriptors lies in the energies of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between these two orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability; a larger gap generally signifies higher stability and lower chemical reactivity. nih.gov
From these FMO energies, a series of global reactivity descriptors can be calculated to characterize the molecule as a whole. Local reactivity descriptors, such as the Fukui function, are used to identify the reactivity of specific atomic sites within the molecule. researchgate.netresearchgate.net The Fukui function indicates the change in electron density at a particular atom upon the addition or removal of an electron, thereby highlighting the sites most susceptible to nucleophilic (f+), electrophilic (f-), or radical (f0) attack. researchgate.net
Below is an interactive table defining the key conceptual DFT-based chemical reactivity descriptors that would be calculated for this compound to predict its reactivity.
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Electronic Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. mdpi.com |
| Global Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance of a molecule to change its electronic configuration. |
| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates the molecule's polarizability. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | Quantifies the ability of a molecule to accept electrons; a measure of its electrophilic character. mdpi.com |
| Fukui Function (fk) | fk+ (nucleophilic attack) fk- (electrophilic attack) | A local descriptor that identifies the most reactive atomic sites (k) in a molecule for a given type of attack. researchgate.netresearchgate.net |
While reactivity descriptors predict if and where a reaction might occur, reaction pathway calculations elucidate the how. These computational studies map the energetic landscape connecting reactants to products, providing a detailed mechanistic understanding. For this compound, such calculations could be used to investigate various potential transformations, such as N-alkylation, electrophilic aromatic substitution, or cycloaddition reactions. researchgate.netresearchgate.net
The primary goal of a reaction pathway calculation is to identify the transition state (TS), which represents the highest energy point along the minimum energy path of a reaction. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical barrier that determines the reaction rate. ias.ac.in Theoretical studies on substituted pyrazoles have successfully calculated activation energies for processes like proton transfer and N-alkylation, demonstrating how substituents and solvent effects can influence reaction barriers. researchgate.netias.ac.in
The process involves several key computational steps. First, the geometries of the reactants and products are optimized to find their lowest energy structures. Next, a search for the transition state connecting them is performed. A crucial validation step involves a frequency calculation; reactants and products should have all real (positive) vibrational frequencies, while a true transition state is characterized by having exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. researchgate.net Finally, an Intrinsic Reaction Coordinate (IRC) calculation is often performed to confirm that the identified transition state correctly connects the intended reactants and products on the potential energy surface. researchgate.net
The steps involved in a typical reaction pathway calculation are outlined in the interactive table below.
| Step | Description | Purpose |
|---|---|---|
| 1. Geometry Optimization | Calculation of the lowest-energy three-dimensional structure for reactants, products, and any intermediates. | To find the stable equilibrium structures on the potential energy surface. |
| 2. Transition State (TS) Search | Locating the first-order saddle point on the potential energy surface between reactants and products. | To identify the structure of the highest energy barrier along the reaction path. |
| 3. Frequency Calculation | Calculation of the vibrational frequencies for all optimized structures (reactants, products, TS). | To characterize the nature of the stationary points. Minima (reactants/products) have zero imaginary frequencies; a TS has exactly one. |
| 4. Activation Energy (Ea) Calculation | Determining the energy difference between the transition state and the reactants (Ea = ETS - EReactants). | To quantify the kinetic barrier of the reaction, which is related to the reaction rate. ias.ac.in |
| 5. Intrinsic Reaction Coordinate (IRC) | Mapping the minimum energy path from the transition state downhill to both the reactant and product wells. | To confirm that the located transition state correctly connects the desired reactants and products. researchgate.net |
Chemical Reactivity and Derivatization of 4 Bromo 1 Isopentylpyrazole
Reactions at the Bromine Moiety
The primary site of reactivity on the 4-Bromo-1-isopentylpyrazole core, under many conditions, is the carbon-bromine bond. This allows for selective modification without disturbing the pyrazole (B372694) ring itself.
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C(sp²)–C(sp²) bonds, owing to its mild reaction conditions, tolerance of various functional groups, and the commercial availability and low toxicity of organoboron reagents. rsc.orgnih.gov This reaction is highly applicable to 4-bromo-pyrazole systems for the introduction of aryl, heteroaryl, and other organic substituents.
The Suzuki-Miyaura coupling of 4-bromo-N-substituted pyrazoles can be successfully performed with a wide range of aryl and heteroaryl boronic acids, as well as their corresponding pinacol (B44631) esters. rsc.orgnih.gov Pinacol boronic esters are often favored due to their enhanced stability compared to free boronic acids, which makes them easier to handle, store, and utilize in synthetic protocols. nbinno.comnih.gov
The reaction is compatible with boronic acids and esters containing both electron-donating and electron-withdrawing groups. For instance, studies on analogous bromo-heterocycles show successful coupling with partners such as 4-methoxyphenylboronic acid and 4-nitrophenylboronic acid. rsc.orgnih.gov Heteroaryl boronic acids, including those derived from thiophene (B33073) and furan, also couple efficiently. nih.gov
However, limitations can arise. Sterically hindered boronic esters, such as isopropylboronic acid pinacol ester and cyclohexylboronic acid pinacol ester, may fail to give the desired product under standard conditions. rsc.org Furthermore, while pinacol esters are generally stable, some boronic acids and esters, particularly electron-deficient arylboronic acids and certain electron-rich heterocyclic derivatives, can be prone to protodeboronation, a side reaction that cleaves the carbon-boron bond. nih.gov
A study on the coupling of various boronic esters with unprotected ortho-bromoanilines, a related substrate class, highlights the broad functional group tolerance. rsc.org The reaction was successful with aryl boronates containing ketones, chlorides, free alcohols, and protected or unprotected anlines. rsc.org
Table 1: Representative Scope of Suzuki-Miyaura Coupling Partners for Bromo-Heterocycles Data adapted from analogous reactions with 4-substituted-7-bromo-1H-indazoles and ortho-bromoanilines. rsc.orgnih.gov
| Boronic Acid/Ester Partner | Substituent Type | Typical Yield |
| (4-Methoxyphenyl)boronic acid | Electron-Donating | Good to Excellent |
| (4-Nitrophenyl)boronic acid | Electron-Withdrawing | Good |
| Phenylboronic acid | Unsubstituted Aryl | Excellent |
| (Thiophen-2-yl)boronic acid | Heteroaryl | Good |
| (Furan-2-yl)boronic acid | Heteroaryl | Good |
| Isopropylboronic acid pinacol ester | Sterically Hindered Alkyl | No Reaction |
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent system. researchgate.netmdpi.com Optimization is often required to achieve high yields, particularly with challenging substrates. chemistryviews.orgnih.gov
Catalyst: Palladium complexes are the catalysts of choice. While many forms of palladium can be used, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and complexes with other phosphine (B1218219) ligands are commonly employed. nih.govmdpi.com In some cases, specific palladacycle precatalysts, such as CataCXium A Pd G3, have been identified as uniquely effective for certain substrate classes. rsc.org
Base: A base is essential for the activation of the organoboron species. Inorganic bases are most common, with cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) often providing excellent results. nih.gov The choice of base can be critical; for example, in a study on 7-bromoindazoles, Cs₂CO₃ was found to be superior to K₂CO₃. nih.gov
Solvent: The solvent system plays a crucial role in solubility and reaction kinetics. A mixture of solvents is frequently used. For instance, a combination of dioxane, ethanol, and water has proven effective, facilitating both the organic and inorganic reaction components. nih.gov Other solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) have also been shown to provide high yields in certain systems. rsc.org
An optimization study for the coupling of (4-methoxyphenyl)boronic acid with a bromo-indazole derivative provides a useful model for 4-bromo-pyrazoles. The results are summarized below.
Table 2: Optimization of Suzuki-Miyaura Reaction Conditions for a Bromo-Heterocycle Data adapted from the reaction of N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide with (4-methoxyphenyl)boronic acid. nih.gov
| Catalyst (10 mol%) | Base (1.3 equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| PdCl₂(PPh₃)₂ | K₂CO₃ | DMF | Reflux | 48 | 0 |
| PdCl₂(PPh₃)₂ | Cs₂CO₃ | DMF | Reflux | 48 | 0 |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 24 | Traces |
| Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/EtOH/H₂O | 100 | 24 | 40 |
| Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 100 | 24 | 60 |
| Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 4 | 85 |
Beyond the Suzuki-Miyaura reaction, the bromine atom on the pyrazole ring serves as an excellent handle for other palladium-catalyzed transformations. jmcs.org.mx
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org The Sonogashira coupling is well-established for 4-bromo-pyrazole derivatives. researchgate.netresearchgate.netnih.gov For example, the reaction of 4-bromo-5-(trifluoromethyl)-1H-pyrazoles with trimethylsilylacetylene (B32187) (TMSA) has been optimized, demonstrating the viability of this transformation on the pyrazole core. researchgate.net
Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org Organozinc reagents are among the more reactive organometallics used in cross-coupling, which can lead to faster reaction times. wikipedia.org This method is valued for its high functional group tolerance and the ability to use sp³, sp², and sp hybridized organozinc partners. chem-station.com The reaction proceeds through a standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. chem-station.com While less common than Suzuki couplings for pyrazoles, it represents a powerful alternative, particularly for introducing alkyl groups. chem-station.comnih.gov
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org This reaction is a cornerstone of C-C bond formation for creating substituted alkenes. wikipedia.orgnih.gov The process involves oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product. nih.govlibretexts.org The Heck reaction can be applied to bromo-heterocycles to introduce alkenyl substituents, making it a valuable tool for derivatization. nih.gov
Direct nucleophilic aromatic substitution (SₙAr) of the bromine atom on a 4-bromopyrazole ring is generally difficult due to the electron-rich nature of the pyrazole ring. However, this transformation becomes feasible if the ring is sufficiently activated by the presence of strong electron-withdrawing groups.
Research has shown that 4-bromo-1-methyl-nitropyrazole-carboxylic acids undergo nucleophilic substitution with arylamines. osti.gov The reaction, carried out in an aqueous solution with a monovalent copper salt catalyst, results in the displacement of the bromine to form 4-arylamino-nitropyrazolecarboxylic acids. osti.gov This indicates that for substrates like this compound, SₙAr reactions would likely require the introduction of an activating group, such as a nitro group, onto the pyrazole ring.
Reductive debromination is the process of replacing the bromine atom with a hydrogen atom. This can be a useful transformation for removing the halogen after it has served its purpose as a directing group or as a handle for other reactions. One effective method involves halogen-metal exchange followed by quenching with a proton source. For instance, treatment of a 4-bromo-pyrazole with an organolithium reagent (like n-butyllithium) or a Grignard reagent (like isopropyl magnesium chloride) at low temperature generates a 4-lithiated or 4-magnesiated pyrazole intermediate. thieme-connect.dersc.org Quenching this intermediate with a proton source, such as water or methanol, results in the formation of the debrominated 1-isopentylpyrazole. This approach has been successfully applied to the selective debromination of related di-bromo-imidazoles. thieme-connect.de In contrast, direct reduction using reagents like sodium borohydride (B1222165) may be ineffective for these substrates. thieme-connect.de
Suzuki-Miyaura Cross-Coupling Reactions for C-C Bond Formation
Reactions at the Pyrazole Nitrogen (N-2)
The pyridine-like N-2 nitrogen of the 1-substituted pyrazole ring is nucleophilic and basic, making it the most probable site for reactions with electrophiles. nih.gov
The N-2 nitrogen of this compound can readily react with alkylating and acylating agents to form quaternary pyrazolium (B1228807) salts. These reactions are analogous to the quaternization of pyridine.
Alkylation: Treatment with alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or alkyl sulfates, leads to the formation of 1-isopentyl-2-alkyl-4-bromopyrazolium halides. mdpi.comsemanticscholar.org These reactions typically proceed under neutral or basic conditions. The resulting pyrazolium salts are ionic compounds with increased solubility in polar solvents. The reaction is generally efficient, though steric hindrance from bulky alkylating agents might slow the reaction rate. semanticscholar.org
Acylation: Similarly, acylation can be achieved using acylating agents like acyl chlorides or acid anhydrides. This reaction forms 1-isopentyl-2-acyl-4-bromopyrazolium salts. These acylpyrazolium ions are highly reactive acylating agents themselves and can be used in subsequent synthetic transformations. It is important to note that direct electrophilic acylation on the pyrazole ring (at C-4) typically requires harsh conditions and is less favorable than N-acylation. thieme-connect.comresearchgate.net
| Reactant Type | Example Reagent | Expected Product Structure | Product Name |
|---|---|---|---|
| Alkylation | Methyl Iodide (CH₃I) | 4-bromo-1-isopentyl-2-methylpyrazol-2-ium iodide | |
| Alkylation | Benzyl Bromide (BnBr) | 2-benzyl-4-bromo-1-isopentylpyrazol-2-ium bromide | |
| Acylation | Acetyl Chloride (CH₃COCl) | 2-acetyl-4-bromo-1-isopentylpyrazol-2-ium chloride | |
| Acylation | Acetic Anhydride (B1165640) ((CH₃CO)₂O) | 2-acetyl-4-bromo-1-isopentylpyrazol-2-ium acetate |
The pyrazole nucleus is a common building block for the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry. researchgate.net The N-2 nitrogen of this compound can participate in annulation reactions to form bicyclic or polycyclic structures.
This can be achieved through intramolecular or intermolecular pathways:
Intramolecular Cyclization: If the isopentyl chain at the N-1 position is first functionalized (see Section 5.3.1) to introduce a suitable electrophilic center, an intramolecular cyclization can occur. For example, if a terminal halide or tosylate is introduced onto the isopentyl chain, a base-mediated cyclization could lead to the formation of a fused ring system where the alkyl chain bridges the N-1 and N-2 positions. The size of the resulting fused ring would depend on the position of the electrophilic center on the side chain. researchgate.net
Intermolecular Cycloaddition/Condensation: this compound can react with bifunctional reagents to construct a new ring. For instance, reaction with α,β-unsaturated ketones followed by cyclization can lead to pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. nih.gov Similarly, condensation reactions with 1,3-dielectrophiles can yield various fused pyrazolium systems. The synthesis of fused pyrazoles often involves cascade reactions, such as Sonogashira coupling followed by cyclization, to build complex molecular architectures. researchgate.netresearchgate.net
Reactions at the Isopentyl Chain
The isopentyl group is a saturated aliphatic chain, and its reactivity is generally limited to free-radical processes.
Introducing functional groups onto the isopentyl chain can provide a handle for further derivatization of the molecule. The most common method for functionalizing an unactivated alkane chain is through free-radical halogenation. wikipedia.orglscollege.ac.in
Free-Radical Halogenation: In the presence of UV light or a radical initiator (like AIBN), this compound can react with halogens (e.g., Cl₂, Br₂) or halogenating agents like N-bromosuccinimide (NBS) to replace a hydrogen atom on the isopentyl chain with a halogen. lscollege.ac.inlibretexts.org This reaction is typically not very selective and will likely produce a mixture of regioisomers, as the isopentyl group contains primary, secondary, and tertiary hydrogens. youtube.com The relative reactivity for chlorination is approximately 5 : 3.6 : 1 for tertiary, secondary, and primary C-H bonds, respectively. Bromination is more selective, favoring the substitution at the more stable tertiary radical intermediate. youtube.com
| Position on Isopentyl Chain | C-H Bond Type | Potential Monobrominated Product | Relative Selectivity (Bromination) |
|---|---|---|---|
| C-1' (adjacent to N-1) | Secondary | 4-bromo-1-(1-bromo-3-methylbutyl)pyrazole | Moderate |
| C-2' | Secondary | 4-bromo-1-(2-bromo-3-methylbutyl)pyrazole | Moderate |
| C-3' | Tertiary | 4-bromo-1-(3-bromo-3-methylbutyl)pyrazole | High |
| C-4' (and methyl branch) | Primary | 4-bromo-1-(4-bromo-3-methylbutyl)pyrazole / 4-bromo-1-(3-(bromomethyl)butyl)pyrazole | Low |
Oxidation of the isopentyl side chain is challenging due to the stability of alkane C-H bonds. However, under specific conditions, oxidation can occur.
Side-Chain Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can, under harsh conditions, cleave the alkyl chain. libretexts.orglibretexts.orgopenstax.org However, the pyrazole ring itself may not be stable under such potent oxidative conditions. A key factor in the oxidation of alkyl chains on aromatic rings is the presence of a benzylic hydrogen, which is absent in this N-alkylated pyrazole system. Therefore, the type of complete oxidation to a carboxylic acid seen in alkylbenzenes is not expected here. unizin.org
More controlled oxidation might be possible at the tertiary C-H bond (C-3') of the isopentyl group, which is the most susceptible to radical abstraction, potentially leading to the corresponding alcohol. Processes involving molecular oxygen and specific catalysts have been developed for the oxidation of isopropyl groups on aromatic rings to 2-hydroxy-2-propyl groups, and analogous reactivity might be achievable for the isopentyl group. google.com Biocatalytic oxidation using specific enzymes could offer a highly selective method for hydroxylating the alkyl chain, though this would require dedicated research.
Research Applications and Potential Translational Impact of 4 Bromo 1 Isopentylpyrazole
Synthetic Intermediate in Complex Molecule Synthesis
Bromo-heteroaromatic compounds are valuable starting materials for creating more complex molecules, primarily through metal-catalyzed cross-coupling reactions or metalation. researchgate.net The bromine atom at the 4-position of the pyrazole (B372694) ring serves as a versatile chemical handle for introducing various functional groups.
The pyrazole core is a key component in numerous pharmaceutical and agrochemical agents. Bromo-pyrazoles, in particular, are important intermediates. They can be functionalized to produce a diverse library of compounds for biological screening. researchgate.netmdpi.com The synthesis of various 4-bromopyrazole derivatives is an active area of research, highlighting their importance as building blocks. researchgate.net For instance, related bromo-aromatic compounds are used in Suzuki cross-coupling reactions to synthesize more complex molecules with potential biological activities. mdpi.com It is plausible that 4-Bromo-1-isopentylpyrazole could serve a similar role as a precursor in the synthesis of novel therapeutic or crop-protection agents.
Heterocyclic compounds, including pyrazoles, are fundamental to the development of novel materials. mdpi.com Their structural properties can be tailored to create organic materials with specific electronic or photophysical properties. While no studies specifically mention the use of this compound in materials science, its structure is amenable to polymerization or incorporation into larger conjugated systems, a common strategy in the design of functional organic materials.
Exploration in Medicinal Chemistry
The pyrazole moiety is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of bioactive compounds. nih.gov The functionalization of the pyrazole ring allows for the fine-tuning of pharmacological properties.
The synthesis of novel pyrazole derivatives is a cornerstone of many drug discovery programs. nih.gov The general strategy involves modifying the substituents on the pyrazole ring to optimize interactions with biological targets. Starting from a simple scaffold like a 4-bromopyrazole, chemists can introduce a variety of substituents to explore structure-activity relationships (SAR). nih.gov The isopentyl group on this compound adds a lipophilic character to the molecule, which can influence its pharmacokinetic properties and biological activity.
Pyrazole derivatives are widely investigated for their potential as antimicrobial agents against both Gram-positive and Gram-negative bacteria. nih.gov The incorporation of a halogen, such as bromine, into heterocyclic structures is a known strategy to enhance antimicrobial potency. researchgate.net
While no studies have specifically tested this compound, research on related compounds provides insights into its potential antimicrobial activity.
Escherichia coli : Various pyrazole derivatives have demonstrated activity against E. coli. For example, some thiazolidinone-clubbed pyrazoles showed moderate activity with a Minimum Inhibitory Concentration (MIC) of 16 μg/ml, while other pyrazole derivatives have shown MIC values as low as 1 μg/ml against resistant E. coli strains. nih.gov Nanoparticle formulations of certain pyrazole compounds have also been shown to have a rapid bactericidal effect against E. coli. mdpi.com
Staphylococcus epidermidis : This bacterium is a significant cause of nosocomial infections. nih.govnih.gov A study on 1H-pyrazolo[3,4-b]pyridine derivatives, which contain a pyrazole ring, revealed significant antibacterial activity against a drug-resistant clinical strain of S. epidermidis. nih.gov Another series of novel 4-bromo-1H-indazole derivatives (a related bicyclic heteroaromatic system) also showed notable antibacterial activity against S. epidermidis. nih.gov
Streptococcus pyogenes : This pathogen is a primary cause of bacterial pharyngitis. nih.gov Research on 4-bromo-1H-indazole derivatives demonstrated good activity against penicillin-susceptible Streptococcus pyogenes, with one compound showing an MIC of 4 µg/mL. nih.gov Although these are not direct derivatives of this compound, the findings suggest that the bromo-heterocycle combination can be effective against this bacterium.
Antimicrobial Activity Studies
Against Fungal Pathogens (e.g., C. albicans)
The pyrazole nucleus is a constituent of various compounds investigated for their antifungal properties. Fungal infections, particularly those caused by opportunistic pathogens like Candida albicans, represent a significant health concern, driving the search for new therapeutic agents. Studies on pyrazole derivatives have shown promising activity against C. albicans, including strains resistant to conventional antifungal drugs.
For instance, research into silver salts of pyrazole-3-carboxamide derivatives revealed high antifungal activity against both planktonic and biofilm cultures of resistant C. albicans strains. plu.mx The effectiveness of these derivatives was reported to be 2.8 to 11.2 times greater than the reference drug, fluconazole. plu.mx Similarly, other studies have demonstrated that brominated compounds, such as brominated furanones, can inhibit the growth of C. albicans by repressing genes involved in cell-wall maintenance. nih.gov While these are not pyrazoles, they highlight the potential role of the bromo-substituent in antifungal activity. The structural features of this compound—a brominated pyrazole core—suggest it could be a candidate for similar investigations.
**Table 1: Antifungal Activity of Selected Heterocyclic Compounds against *Candida albicans***```html
| Compound Class | Specific Derivative | Organism | Activity Metric (MIC) | Reference |
|---|---|---|---|---|
| Pyrazole-3-carboxamide Silver Salt | Not Specified | C. albicans (Resistant Strains) | 2.8–11.2 times more active than Fluconazole | scbt.com |
| 1,3,4-Oxadiazoles | LMM5 / LMM11 | C. albicans | 32 µg/mL | alfa-chemistry.com |
| Imidazoline Derivative | N-cyclohexyl-2-imino-3-(4-nitrophenyl)imidazolidine-1-carboxamide | C. albicans (Clinical Strains) | Moderate Activity |
Inhibition of Specific Targets (e.g., FtsZ inhibitors)
The filamenting temperature-sensitive protein Z (FtsZ) is an essential protein for bacterial cell division and a validated target for novel antibacterial drugs. nih.govWhile no studies directly link this compound to FtsZ inhibition, research on structurally related heterocyclic compounds provides valuable insights.
A series of novel 4-bromo-1H-indazole derivatives were designed and synthesized as FtsZ inhibitors. nih.govIndazoles are isomers of benzimidazoles and share structural similarities with substituted pyrazoles. These compounds exhibited potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus epidermidis and Streptococcus pyogenes. nih.govCertain derivatives were significantly more potent than the known FtsZ inhibitor 3-methoxybenzamide (B147233) (3-MBA). nih.govThe mechanism of FtsZ inhibitors often involves binding to an allosteric site, which impairs FtsZ function and ultimately inhibits bacterial division. nih.govGiven that the 4-bromo substitution is present in active FtsZ inhibitors, it is plausible that 4-bromo-pyrazole derivatives could be explored for similar activity.
Anti-Inflammatory Potential
The pyrazole and pyrazoline scaffolds are well-established pharmacophores in the design of anti-inflammatory agents. biointerfaceresearch.commdpi.comThe commercially successful drug celecoxib (B62257), a selective COX-2 inhibitor, features a pyrazole core. Research has demonstrated that various pyrazole derivatives exhibit significant anti-inflammatory activity in preclinical models, such as the carrageenan-induced rat paw edema test.
nih.govderpharmachemica.com
Studies on different series of pyrazole derivatives have shown that substitutions on the pyrazole ring and its nitrogen atom are critical for activity. For example, certain carboxyphenylhydrazone and acetylated pyrazole derivatives showed potent anti-inflammatory effects, with some compounds demonstrating activity comparable or superior to celecoxib. nih.govThe anti-inflammatory effects of pyrazoles are often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. nih.govThe isopentyl group on this compound would increase its lipophilicity, a property that can influence cellular uptake and interaction with enzymatic targets.
**Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives**
```html
Compound Series Test Model Key Finding Reference Carboxyphenylhydrazone Pyrazole Derivatives (N7, N9) Carrageenan-induced paw edema; Cotton granuloma Potent activity, with N7 showing a relative activity of 1.13 compared to celecoxib in the granuloma test. nih.gov N-phenyl-1H-pyrazol-4-yl methylene (B1212753) naphthalen-1-amines (3d) In vitro anti-inflammatory assay Compound 3d showed a more promising anti-inflammatory profile than the standard drug diclofenac (B195802) sodium. nih.gov Pyrazoline Derivatives (2d, 2e) Carrageenan-induced edema Exhibited higher activity compared to the reference compound indomethacin. srrjournals.com
Anticancer Activity
The pyrazole scaffold is recognized for its significant potential in the development of anticancer agents, acting through various mechanisms. srrjournals.comnih.govNumerous studies have reported the cytotoxic effects of pyrazole derivatives against a range of human cancer cell lines.
The antiproliferative activity is highly dependent on the substitution pattern of the pyrazole ring. For instance, a study on pyrazole derivatives reported that a compound substituted with a 4-bromophenyl group exhibited potent activity against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines. srrjournals.comAnother study found that a specific pyrazole derivative demonstrated promising anticancer activity against the human colon cancer cell line (HCT-116) with an IC₅₀ value of 4.2 µM, which was comparable to the standard drug doxorubicin. nih.govThe presence of a halogen, such as bromine, is often associated with enhanced cytotoxic activity in various heterocyclic scaffolds. srrjournals.comThis suggests that the 4-bromo substitution in this compound could be a key feature for potential anticancer effects.
Table 3: In Vitro Anticancer Activity of Selected Pyrazole Derivatives
Compound Cancer Cell Line Activity (IC₅₀) Reference Pyrazole derivative with 4-bromophenyl group MCF-7 (Breast) 5.8 µM plu.mx Pyrazole derivative with 4-bromophenyl group A549 (Lung) 8.0 µM plu.mx Pyrazole Derivative 1 HCT-116 (Colorectal) 4.2 µM nih.gov Pyrazole Derivative 1 HepG2 (Hepatocellular) 4.4 µM nih.gov
Enzyme Inhibition Studies
The biological activities of pyrazole derivatives are often rooted in their ability to inhibit specific enzymes. Beyond the previously mentioned COX enzymes, pyrazoles have been shown to inhibit other clinically relevant enzymes such as xanthine (B1682287) oxidase, α-glucosidase, and α-amylase. nih.govnih.gov For example, certain pyrazole derivatives were identified as potent inhibitors of xanthine oxidase, an enzyme involved in gout and potentially in the anticancer mechanism for some compounds. nih.govOne derivative showed a xanthine oxidase inhibitory IC₅₀ value of 0.83 µM. nih.govIn other research, pyrazole derivatives demonstrated potent inhibition of α-glucosidase and α-amylase, enzymes targeted in the management of type 2 diabetes. nih.gov
Development of Advanced Materials
In addition to its potential biological activities, this compound serves as a valuable chemical intermediate or building block in synthetic chemistry. bldpharm.comscbt.comIts structure contains several key features for this purpose: the pyrazole ring is a stable aromatic system, the bromine atom at the 4-position is a versatile functional group that can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), and the isopentyl group provides solubility in organic solvents.
Such heterocyclic building blocks are fundamental in the construction of more complex molecules used in the development of advanced materials. For instance, pyrazole-containing structures are explored for applications in organic electronics, coordination polymers, and metal-organic frameworks (MOFs). A patent search reveals that related pyrazole boronic acids are used to synthesize downstream products, including substituted bromopyrazoles, for use in pharmaceutical development. alfa-chemistry.comThe role of this compound as a synthetic precursor allows chemists to construct larger, functional molecules with tailored electronic, optical, or coordination properties for materials science applications.
Sensing Technologies
No published research was found that explores the application of this compound in sensing technologies. The general class of pyrazole compounds has been investigated for their potential as chemosensors due to the ability of the pyrazole ring to coordinate with metal ions, which can lead to changes in optical or electronic properties. However, there are no specific studies that have synthesized or tested this compound for its efficacy in detecting any particular analyte.
Organic Semiconductors
The potential use of this compound as an organic semiconductor has not been reported in the available scientific literature. The electronic properties of a material, such as its charge carrier mobility and energy levels (HOMO/LUMO), are fundamental to its performance as a semiconductor. This data is not available for this compound, and there are no studies that describe its incorporation into organic field-effect transistors (OFETs), organic photovoltaics (OPVs), or other semiconductor devices.
Analytical Methodologies for Detection and Quantification of 4 Bromo 1 Isopentylpyrazole and Its Metabolites
Chromatographic Methods
Chromatography is the cornerstone of separating 4-Bromo-1-isopentylpyrazole from other components in a sample. The choice of method depends on the analyte's volatility and polarity, as well as the required resolution and analysis speed.
Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. For pyrazole (B372694) derivatives, which can possess polar N-H groups, chemical derivatization is often a necessary step to improve volatility and thermal stability, thereby enhancing chromatographic performance. fujifilm.com Common derivatization techniques include silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, or acylation. fujifilm.com These modifications reduce the polarity of the analyte, leading to more symmetrical peak shapes and improved resolution on standard nonpolar or medium-polarity capillary columns.
The selection of the stationary phase is critical for achieving optimal separation. A nonpolar phase, such as one based on polydimethylsiloxane, or a mid-polarity phase is typically suitable for the analysis of derivatized pyrazole compounds.
Table 1: Representative Gas Chromatography (GC) Parameters for Analysis of Derivatized Pyrazole Compounds
| Parameter | Condition | Purpose |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | Provides high-resolution separation of analytes. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min | Inert gas to carry analytes through the column. |
| Oven Program | Initial 100 °C for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min | Temperature gradient to elute compounds with different boiling points. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general quantification, MS for identification and quantification. |
| Derivatization | Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increases volatility and thermal stability of polar analytes. fujifilm.com |
Note: This table presents typical starting conditions; optimization is required for specific applications.
High-Performance Liquid Chromatography (HPLC) is exceptionally well-suited for the analysis of compounds that are non-volatile or thermally labile, making it a primary choice for many pyrazole derivatives without the need for derivatization. Reversed-phase (RP) HPLC is the most common mode used for this class of compounds. ijcpa.in
In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. ijcpa.insielc.com The addition of an acid modifier, such as formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape by suppressing the ionization of silanol (B1196071) groups on the silica (B1680970) support and ensuring the analyte is in a single ionic form. ijcpa.insielc.com Detection is commonly performed using a UV/Visible detector, as the pyrazole ring possesses a chromophore that absorbs UV light. ijcpa.in
Table 2: Example RP-HPLC Method Parameters for a Pyrazoline Derivative
| Parameter | Condition | Reference |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) | ijcpa.in |
| Mobile Phase | 20:80 (v/v) 0.1% Trifluoroacetic acid in Water : Methanol | ijcpa.in |
| Flow Rate | 1.0 mL/min | ijcpa.in |
| Detection | UV/Visible Detector at 206 nm | ijcpa.in |
| Injection Volume | 5.0 µL | ijcpa.in |
| Retention Time | 5.6 min | ijcpa.in |
This data is based on the analysis of 2-(1-benzoyl-5-phenyl-4,5-dihydro-1h-pyrazol-3-yl)-6-chloro-4-methoxyphenol. ijcpa.in
Ultra-High Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with sub-2 µm particles. This results in significantly higher resolution, greater sensitivity, and much faster analysis times. researchgate.net For the analysis of pyrazole compounds, UPLC can offer substantial improvements in throughput. For instance, the analysis of five different pyrazole fungicides was achieved in under three minutes using a UPLC system, a significant reduction compared to conventional HPLC methods. researchgate.net The use of columns such as the Acquity UPLC BEH C18 has proven effective for these separations. researchgate.netresearchgate.net
Table 3: UPLC Separation of Pyrazole Fungicides
| Compound | Retention Time (min) |
| Furametpyr | 1.51 |
| Pyraclostrobin | 1.55 |
| Fluxapyroxad | 1.76 |
| Bixafen | 1.90 |
| Rabenzazole | 2.09 |
Data adapted from a study on the rapid analysis of pyrazole fungicides using an Acquity UPLC BEH C18 column. researchgate.net
Spectroscopic Detection Methods
While chromatography separates the components of a mixture, spectroscopic methods are used for their detection and structural identification. Mass spectrometry, particularly when coupled with a chromatographic inlet, is the most powerful tool for this purpose.
The coupling of Gas Chromatography or Liquid Chromatography to a Mass Spectrometer (MS) provides a highly selective and sensitive analytical system.
Gas Chromatography-Mass Spectrometry (GC-MS) is used for the identification of volatile compounds based on their retention time and their unique mass fragmentation pattern upon electron ionization (EI). Studies on the fragmentation of pyrazoles show characteristic patterns. For 4-bromopyrazole, two key fragmentation processes are observed: the expulsion of hydrocyanic acid (HCN) and the loss of a dinitrogen molecule (N2) from the molecular ion or its [M-H]+ fragment. researchgate.netopenresearchlibrary.org These predictable fragmentation pathways are invaluable for the structural confirmation of unknown pyrazole derivatives.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the benchmark for quantifying low levels of compounds in complex matrices due to its exceptional selectivity and sensitivity. researchgate.net This technique combines the separation power of LC with the mass analysis capabilities of a tandem mass spectrometer (e.g., a triple quadrupole). In a typical LC-MS/MS experiment, the analyte is ionized (often by electrospray ionization, ESI), and a specific precursor ion corresponding to the analyte's molecular weight is selected. This precursor ion is then fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of certainty in both identification and quantification. researchgate.net For polar pyrazoles that are difficult to retain on standard reversed-phase columns, ion-pair reagents can be added to the mobile phase to improve retention and separation from the sample matrix. researchgate.netoup.com
Table 4: Example LC-MS/MS Parameters for Quantification of a Pyrazole Derivative
| Parameter | Setting | Analyte Example | Reference |
| Ionization Mode | Electrospray Ionization (ESI), Positive | 3,4-dimethyl-1H-pyrazole | researchgate.netoup.com |
| Precursor Ion (m/z) | 97.1 | 3,4-dimethyl-1H-pyrazole | researchgate.netoup.com |
| Product Ion (m/z) | 56.1 | 3,4-dimethyl-1H-pyrazole | researchgate.netoup.com |
| Internal Standard | 3,4-DMP-¹⁵N₂ (Isotope-labeled) | 3,4-dimethyl-1H-pyrazole | researchgate.net |
The analysis of metabolites of this compound requires methods that can detect and identify structurally modified forms of the parent compound within a complex biological matrix. While specific assays for this compound are not widely published, the general approach relies heavily on LC-MS/MS.
Metabolic pathways for the parent compound, pyrazole, have been studied, revealing metabolites such as hydroxylated and conjugated derivatives. nih.gov It is expected that this compound would undergo similar biotransformations, including oxidation of the isopentyl chain or the pyrazole ring, and subsequent conjugation (e.g., glucuronidation or sulfation).
LC-MS/MS is the ideal technique for metabolite identification and quantification. By predicting the masses of potential metabolites and searching for the corresponding precursor ions, researchers can screen for their presence. The fragmentation patterns (MS/MS spectra) of these potential metabolites can then be compared to the parent compound to elucidate their structure.
Another potential approach involves fluorescence spectroscopy. While pyrazole itself is not strongly fluorescent, derivatization with a fluorescent tag could create a highly sensitive probe. Research into fluorescent pyrazole derivatives for bioimaging applications demonstrates that the pyrazole scaffold can be modified to create compounds with useful spectroscopic properties, which could be adapted for quantitative assays of metabolites. rsc.org
Sample Preparation and Derivatization Techniques
The accurate detection and quantification of this compound and its metabolites in complex matrices such as biological fluids (urine, plasma), tissues, and environmental samples (soil, water) necessitate meticulous sample preparation. The primary objectives of sample preparation are to isolate the target analytes from interfering matrix components, concentrate the analytes to detectable levels, and convert them into a form suitable for the chosen analytical instrument. The selection of an appropriate sample preparation technique is contingent upon the physicochemical properties of the analyte (e.g., polarity, volatility, thermal stability), the nature of the sample matrix, and the sensitivity requirements of the analytical method.
For compounds like this compound, which can be classified as a semi-volatile organic compound, several established extraction techniques are applicable. These include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for the selective extraction and cleanup of analytes from liquid samples. The choice of the solid sorbent is critical and is based on the interaction between the analyte and the sorbent material. For a molecule like this compound, which possesses both nonpolar (isopentyl group, brominated pyrazole ring) and polar (nitrogen atoms in the pyrazole ring) characteristics, various types of sorbents could be employed.
A study on the determination of pyrazole and pyrrole (B145914) pesticides in environmental water samples utilized multi-walled carbon nanotubes as an adsorbent for SPE, achieving high recoveries and extraction efficiency. While not specific to this compound, this indicates that carbon-based sorbents could be effective for extracting pyrazole-containing compounds.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a conventional method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. The efficiency of LLE is dependent on the partition coefficient of the analyte between the two phases, which can be manipulated by adjusting the pH of the aqueous phase. For this compound, which is a weakly basic compound, adjusting the pH of the sample to a basic level would neutralize the molecule, thereby increasing its solubility in a nonpolar organic solvent.
A comparative study on the extraction of urinary organic acids demonstrated that LLE, while in some cases providing slightly lower recovery than SPE, can be a cost-effective and practical option. For the analysis of bromophenols in urine, a method involving in-situ acetylation followed by LLE with hexane (B92381) has been successfully developed, indicating the applicability of LLE for brominated organic compounds in biological matrices.
QuEChERS Method
The QuEChERS method has gained significant popularity, particularly in the analysis of pesticide residues in food matrices, due to its simplicity, speed, and minimal solvent usage. The procedure typically involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with a mixture of salts and sorbents to remove interfering matrix components.
A study on the simultaneous determination of five pyrazole fungicides in cereals, vegetables, and fruits employed the QuEChERS method with subsequent cleanup using octadecylsilane (B103800) (C18) or graphitized carbon black (GCB). The method demonstrated good recoveries and sensitivity, suggesting its potential applicability for the extraction of this compound from complex food or agricultural samples.
Interactive Data Table: Overview of Sample Preparation Techniques for Related Compounds
| Technique | Analyte Class | Matrix | Extraction Solvent/Sorbent | Key Findings |
| SPE | Pyrazole Pesticides | Environmental Water | Multi-walled Carbon Nanotubes | High recoveries and extraction efficiency were achieved. |
| LLE | Bromophenols | Urine | Hexane (after acetylation) | A simple and fast protocol with good recovery and precision. |
| QuEChERS | Pyrazole Fungicides | Fruits and Vegetables | Acetonitrile, C18/GCB for cleanup | Demonstrated to be convenient and reliable for routine monitoring. |
Derivatization Techniques
Derivatization is a chemical modification process employed to enhance the analytical properties of a compound, particularly for gas chromatography (GC) analysis. For a molecule like this compound and its potential metabolites (e.g., hydroxylated forms), derivatization can improve volatility, thermal stability, and detectability.
Silylation
Silylation is a common derivatization technique where an active hydrogen in the analyte (e.g., in a hydroxyl group of a metabolite) is replaced by a trimethylsilyl (TMS) group. This process reduces the polarity and increases the volatility of the compound, making it more amenable to GC analysis. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. While direct derivatization of the pyrazole ring is less common, any hydroxylated metabolites of this compound would be prime candidates for silylation to improve their chromatographic behavior and enable mass spectrometric identification.
Acylation
Acylation involves the introduction of an acyl group into the analyte molecule. For instance, the derivatization of bromophenols with acetic anhydride (B1165640) has been shown to be an effective strategy prior to GC-MS analysis, providing optimal chromatographic separation and sensitivity. This approach could potentially be applied to hydroxylated metabolites of this compound.
Alkylation/Pentafluorobenzylation
For compounds with acidic protons or those that require enhanced sensitivity for electron capture detection (ECD), derivatization with alkylating agents such as pentafluorobenzyl bromide (PFB-Br) is a valuable technique. This method is particularly useful for trace analysis of electrophilic compounds. A generic LC-MS/MS method for potentially genotoxic alkyl halides has been developed using derivatization with 4-dimethylaminopyridine, highlighting a strategy that could be adapted for this compound if enhanced sensitivity is required.
Interactive Data Table: Common Derivatization Reactions for GC Analysis
| Derivatization Technique | Reagent Example | Target Functional Group | Purpose |
| Silylation | BSTFA, MSTFA | -OH, -NH, -SH | Increase volatility and thermal stability. |
| Acylation | Acetic Anhydride | -OH, -NH | Improve chromatographic properties and detector response. |
| Pentafluorobenzylation | PFB-Br | Acidic protons, nucleophiles | Enhance sensitivity for Electron Capture Detection (ECD). |
Conclusion and Future Research Directions
Summary of Key Research Insights on 4-Bromo-1-isopentylpyrazole
Emerging Trends in Halogenated Pyrazole (B372694) Research
The field of halogenated pyrazole research is dynamic, with several emerging trends. A significant focus is on the development of novel, more efficient, and environmentally friendly synthetic methodologies. This includes the use of milder halogenating agents and catalyst-free reactions. researchgate.net There is also a growing interest in the regioselective synthesis of polysubstituted pyrazoles, allowing for fine-tuning of their electronic and steric properties.
In the context of medicinal chemistry, there is an increasing emphasis on the development of halogenated pyrazoles as inhibitors of specific biological targets, such as enzymes and receptors involved in various diseases. nih.govnih.gov The unique properties of halogen bonds are being increasingly exploited in rational drug design to enhance binding affinity and selectivity. Furthermore, the application of halogenated pyrazoles is expanding beyond medicine into materials science, where their unique photophysical properties are being harnessed for the development of sensors and organic light-emitting diodes (OLEDs). mdpi.com
Future Directions for this compound Studies
Given the limited specific research on this compound, numerous avenues for future investigation exist. These studies would contribute to a better understanding of this specific molecule and the broader class of halogenated pyrazoles.
Future research should focus on developing and optimizing synthetic routes to this compound and its derivatives. This could involve exploring one-pot synthesis methods that combine pyrazole formation and halogenation, potentially under solvent-free conditions to improve efficiency and reduce environmental impact. researchgate.net The use of alternative halogenating agents and catalytic systems could also be investigated to improve yields and regioselectivity.
Table 1: Potential Synthetic Approaches for this compound
| Synthetic Strategy | Description | Potential Advantages |
|---|---|---|
| Alkylation of 4-Bromopyrazole | Reaction of 4-bromopyrazole with an isopentyl halide or sulfonate. | Straightforward, utilizes commercially available starting materials. |
| Cyclocondensation followed by Bromination | Synthesis of 1-isopentylpyrazole followed by regioselective bromination at the C4 position. | Allows for late-stage functionalization. |
| One-Pot Synthesis | A multi-component reaction involving a 1,3-dicarbonyl compound, isopentylhydrazine, and a brominating agent. | Increased efficiency, reduced waste. |
Detailed mechanistic studies on the reactivity of this compound are warranted. This includes investigating its susceptibility to nucleophilic aromatic substitution at the C4 position, which would enable the introduction of diverse functional groups. Understanding the electronic effects of the bromo and isopentyl substituents on the pyrazole ring is crucial for predicting its reactivity in various chemical transformations, including cross-coupling reactions. Computational studies could complement experimental work to provide deeper insights into reaction mechanisms and transition states.
A comprehensive biological activity screening of this compound against a wide range of biological targets is a critical next step. Based on the known activities of other halogenated pyrazoles, this could include assays for antibacterial, antifungal, anticancer, and anti-inflammatory properties. mdpi.comnih.gov Should promising activity be identified, systematic Structure-Activity Relationship (SAR) studies should be undertaken. This would involve the synthesis and evaluation of a library of analogues with variations at the isopentyl group and potentially other positions of the pyrazole ring to understand the key structural features required for biological activity.
Table 2: Potential Biological Targets for this compound
| Target Class | Examples | Rationale |
|---|---|---|
| Bacterial Enzymes | FtsZ, DNA gyrase | Pyrazole derivatives have shown potent antibacterial activity. nih.govmdpi.com |
| Protein Kinases | EGFR, HER-2 | Many pyrazole-containing compounds are kinase inhibitors with anticancer properties. nih.gov |
| Monoamine Oxidase (MAO) | MAO-A, MAO-B | Halogenated pyrazolines have been identified as selective MAO inhibitors. mdpi.com |
| Phosphodiesterases (PDE) | PDE4D | Pyrazole-based structures are being explored as PDE inhibitors. nih.gov |
The potential applications of this compound in both drug discovery and materials science should be explored. In drug discovery, it could serve as a scaffold for the development of new therapeutic agents. Its halogenated nature makes it an attractive candidate for fragment-based drug design, where the bromine atom can act as a handle for further chemical modification.
In materials science, the photophysical properties of this compound and its derivatives could be investigated. The introduction of fluorophores or chromophores onto the pyrazole ring could lead to the development of novel fluorescent probes or materials for electronic devices. The versatility of the pyrazole core, combined with the modulating effect of the halogen and alkyl substituents, offers a rich platform for the design of functional organic materials. mdpi.com
Q & A
Q. What are the established synthetic routes for 4-Bromo-1-isopentylpyrazole, and how can purity be ensured?
Methodological Answer: The synthesis typically involves bromination of a pre-functionalized pyrazole core. For example:
- Step 1: Start with 1-isopentylpyrazole and use N-bromosuccinimide (NBS) in a solvent like dichloromethane under controlled temperatures (0–25°C) to introduce bromine at the 4-position .
- Step 2: Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve >98% purity. Monitor purity using HPLC with a C18 column and UV detection at 254 nm .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Assign signals using deuterated solvents (e.g., CDCl3). The isopentyl chain’s methyl groups appear as distinct triplets (δ ~0.9–1.1 ppm), while the pyrazole ring protons resonate between δ 7.2–8.0 ppm .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ at m/z 231.03) using electrospray ionization (ESI) .
- X-ray Crystallography: For structural validation, grow single crystals via slow evaporation in ethanol and analyze lattice parameters (e.g., space group P1̄) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data versus computational modeling for this compound derivatives?
Methodological Answer:
- Cross-Validation: Compare experimental XRD bond lengths/angles (e.g., C–Br bond: ~1.89 Å) with density functional theory (DFT) calculations (B3LYP/6-31G* basis set). Discrepancies >0.05 Å may indicate crystal packing effects .
- Dynamic Effects: Use molecular dynamics simulations to assess conformational flexibility in solution vs. rigid crystal states .
Q. What methodologies optimize the synthesis of this compound for enhanced bioactivity in pharmacological studies?
Methodological Answer:
- Structure-Activity Relationship (SAR): Introduce electron-withdrawing groups (e.g., -CF3) at the 3-position to improve sigma receptor binding (Ki < 50 nM). Monitor bioactivity via in vitro radioligand assays using [3H]-DTG .
- Solvent Optimization: Replace polar aprotic solvents (DMF) with ionic liquids to increase reaction yields (>85%) and reduce byproducts .
Q. How should one design experiments to investigate the sigma receptor binding affinity of this compound analogs?
Methodological Answer:
- Assay Design: Use guinea pig brain membrane preparations and competitive binding assays with [3H]-haloperidol. Calculate IC50 values and convert to Ki using the Cheng-Prusoff equation .
- Control Experiments: Include reference compounds (e.g., haloperidol for σ1, PB28 for σ2) to validate assay specificity .
Q. What strategies address discrepancies between theoretical and experimental NMR chemical shifts in brominated pyrazoles?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
